Cas no 66762-39-8 (7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)

7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-BENZOPYRAN-2-ONE, 7-METHOXY-4-(4-MORPHOLINYLMETHYL)-
- 7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one
- 7-methoxy-4-(morpholinomethyl)-2H-chromen-2-one
- MLS003314813
- SMR001994479
- CHEMBL1869203
- Z44499026
- 7-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one
- KUC106992N
- SR-01000045491
- 7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- STK496951
- F3385-0054
- AKOS001074305
- SR-01000045491-1
- 7-methoxy-4-morpholin-4-ylmethylchromen-2-one
- AP-383/40724354
- 66762-39-8
- 7-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- NCGC00242697-01
-
- インチ: InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(8-15(17)20-14(13)9-12)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3
- InChIKey: IFZAWUQJQYBPBI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.11575802Da
- どういたいしつりょう: 275.11575802Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0054-25mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-2mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-10μmol |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-20μmol |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-10mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-20mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-2μmol |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-3mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-5mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0054-30mg |
7-methoxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one |
66762-39-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 |
7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-oneに関する追加情報
7-Methoxy-4-(Morpholin-4-yl)methyl-2H-Chromen-2-one: A Comprehensive Overview
7-Methoxy-4-(Morpholin-4-yl)methyl-2H-Chromen-2-one (CAS No. 66762-39-8) is a biologically active compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound, with its unique structural features, has been extensively studied for its potential applications in drug development. The molecule belongs to the chromenone class, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The chromenone scaffold of this compound plays a pivotal role in its bioactivity. Recent studies have highlighted the importance of chromenones as lead compounds for the development of novel therapeutic agents. For instance, researchers have demonstrated that 7-methoxy chromenones exhibit potent inhibitory effects on various enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings underscore the potential of this compound in the treatment of Alzheimer's disease and related conditions.
The presence of a morpholinyl group in the structure of 7-methoxy-4-(Morpholin-4-yl)methyl-2H-Chromen-2-one adds another layer of complexity to its pharmacological profile. Morpholine derivatives are known for their ability to enhance drug bioavailability and stability. Recent advancements in medicinal chemistry have focused on optimizing morpholine-containing compounds to improve their pharmacokinetic properties. For example, studies have shown that the incorporation of a morpholinyl group can significantly enhance the solubility and permeability of chromenones, making them more suitable for oral administration.
The methoxy group at position 7 of the chromenone ring contributes to the compound's antioxidant activity. Methoxy substitution is a common strategy in drug design to modulate the electronic properties of a molecule, thereby enhancing its redox activity. Recent research has revealed that 7-methoxy chromenones exhibit superior radical scavenging abilities compared to their non-substituted counterparts. This property makes them promising candidates for the development of antioxidants to combat oxidative stress-related diseases such as cardiovascular disorders and cancer.
In terms of synthesis, 7-methoxy-4-(Morpholin-4-yl)methyl-2H-Chromen-2-one can be prepared through a variety of methods, including condensation reactions and enzymatic catalysis. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method has been widely adopted in recent years due to its efficiency and scalability.
The biological evaluation of this compound has been a focal point of recent research efforts. Preclinical studies have demonstrated that 7-methoxy chromenones possess potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, studies have shown that these compounds can modulate key signaling pathways involved in inflammation, such as the NF-kB pathway.
Another area of interest is the anticancer activity of 7-methoxy chromenones. Recent investigations have revealed that these compounds can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways. Furthermore, they have been shown to inhibit tumor angiogenesis, a critical process required for tumor growth and metastasis. These findings highlight the potential of this compound as a novel anticancer agent.
In conclusion, 7-Methoxy-4-(Morpholin-4-yl)methyl-2H-Chromen-2-one (CAS No. 66762-39-) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features, combined with recent advancements in synthesis and pharmacological evaluation, make it an attractive candidate for further research and development in the field of medicinal chemistry.
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